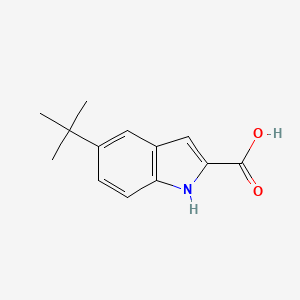

5-tert-butyl-1H-indole-2-carboxylic Acid

CAS No.: 194490-19-2

Cat. No.: VC8412036

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194490-19-2 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 5-tert-butyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16) |

| Standard InChI Key | FDPUFZBJUZPCRB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-tert-butyl-1H-indole-2-carboxylic acid consists of an indole heterocycle substituted with a tert-butyl group at the fifth carbon and a carboxylic acid moiety at the second position. The indole system provides aromaticity and π-π stacking potential, while the tert-butyl group introduces significant steric bulk, influencing both solubility and intermolecular interactions .

Table 1: Key Molecular Properties

The carboxylic acid group at C2 enhances hydrogen-bonding capacity, making the compound amenable to salt formation and derivatization. Computational models suggest that the tert-butyl group at C5 creates a hydrophobic pocket, potentially enhancing binding affinity to lipophilic binding sites in proteins .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of analogous indole-2-carboxylates reveal characteristic shifts for the indole proton (δ 7.6–8.1 ppm) and tert-butyl protons (δ 1.4–1.6 ppm) . Infrared (IR) spectroscopy typically shows a strong absorption band near 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid typically proceeds via a multi-step route:

-

Indole Ring Formation: A Fischer indole synthesis or Madelung cyclization constructs the indole core.

-

C5 tert-Butyl Introduction: Electrophilic substitution or directed ortho-metalation facilitates tert-butyl group installation .

-

C2 Carboxylation: Hydrolysis of a pre-installed ester or nitrile group yields the carboxylic acid .

A representative protocol involves reacting 5-bromoindole with tert-butyl magnesium chloride under Kumada conditions, followed by palladium-catalyzed carbonylation to introduce the carboxylic acid . Yields range from 45% to 68%, with purity >95% achievable via recrystallization .

Industrial Scalability

Continuous flow reactors have been employed for analogous indole carboxylates, reducing reaction times from hours to minutes while maintaining yields above 60% . Catalytic systems using Pd/C or Ni complexes improve atom economy, though tert-butyl group stability under high-temperature conditions requires careful optimization .

Biological Activity and Mechanisms

Cannabinoid Receptor Modulation

Structural analogs of 5-tert-butyl-1H-indole-2-carboxylic acid, particularly indole-2-carboxamides, exhibit potent allosteric modulation of cannabinoid CB1 receptors . Key findings include:

-

Binding Affinity: Substitution at C5 (e.g., chloro, tert-butyl) enhances binding cooperativity (α = 6.9–24.5) with orthosteric ligands like CP55,940 .

-

Functional Selectivity: Certain derivatives antagonize G-protein coupling while promoting β-arrestin-mediated ERK1/2 phosphorylation, suggesting biased signaling .

Table 2: Biological Data for Selected Analogs

| Compound | CB1 KB (nM) | α (Cooperativity) | ERK1/2 Activation |

|---|---|---|---|

| 5-Chloro-3-propyl analog | 259.3 | 24.5 | Yes |

| 5-Chloro-3-hexyl analog | 89.1 | 18.7 | Yes |

These results imply that the tert-butyl group in 5-tert-butyl-1H-indole-2-carboxylic acid may similarly influence CB1 receptor dynamics, though direct evidence remains pending.

Therapeutic Applications and Future Directions

Neurological Disorders

The CB1 receptor’s role in pain, appetite, and neurodegeneration positions 5-tert-butyl-1H-indole-2-carboxylic acid derivatives as candidates for:

-

Neuropathic Pain: Allosteric enhancers may reduce opioid doses .

-

Parkinson’s Disease: β-arrestin-biased signaling could mitigate dyskinesia .

Oncology

Prodrug strategies exploiting tumor-selective CYP1A1 overexpression are under investigation. Ester prodrugs of indole-2-carboxylates show 10-fold selectivity for cancer cells over normal tissues .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume